Adr 851
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
123805-17-4 |
|---|---|
Molecular Formula |
C14H19Cl2N3O2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H18ClN3O2.ClH/c15-11-6-10(13-9(12(11)16)3-5-20-13)14(19)18-7-8-2-1-4-17-8;/h6,8,17H,1-5,7,16H2,(H,18,19);1H/t8-;/m0./s1 |
InChI Key |
PCBGZTCWZUGEJX-QRPNPIFTSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
Other CAS No. |
123805-17-4 |
Synonyms |
4-amino-5-chloro-N-(2-pyrrolidinylmethyl)-2,3-dihydrobenzofuran-7-carboxamide HCl ADR 851 ADR-851 |
Origin of Product |
United States |
Structural Elucidation and Synthetic Chemistry of Adr 851
Advanced Synthetic Methodologies and Pathways
Optimization of Reaction Conditions and Yields
Optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, purity, and efficiency while minimizing costs and environmental impact. For multi-step syntheses like that of Adr 851, optimization efforts typically focus on various parameters at each stage, including:
Temperature: Affects reaction rate and selectivity.
Solvent: Influences solubility, reaction kinetics, and product isolation.
Catalyst: Selection and loading can significantly impact reaction efficiency and pathway.
Reactant Ratios: Stoichiometry optimization to ensure complete conversion of limiting reagents and minimize side reactions.
Reaction Time: Balancing conversion with potential degradation or side product formation.
Pressure: Relevant for gaseous reactants or high-temperature reactions.
Work-up and Purification Procedures: Designed to maximize isolation yield and purity.
Molecular and Cellular Mechanisms of Adr 851 Action
Primary Molecular Target Interaction: Dopamine (B1211576) D2 Receptor Antagonism
Adr 851 functions primarily as an antagonist of the dopamine D2 receptor (D2R) wikipedia.orgontosight.ai. This interaction forms the basis of its pharmacological activity, influencing various physiological and psychological processes modulated by the dopaminergic system. D2 receptors are a critical class of G-protein coupled receptors (GPCRs) predominantly found in brain regions such as the striatum, hypothalamus, and limbic system, where they play a crucial role in regulating mood, reward, cognition, and motor function guidetopharmacology.org.
The binding of a ligand like this compound to the D2 receptor involves a complex interplay of molecular forces and precise spatial arrangements. D2 receptors are G-protein coupled receptors that typically couple to inhibitory G proteins (Gi and Go) wikipedia.org. Ligand binding to these receptors initiates a conformational change that can either activate (agonist) or inhibit (antagonist) downstream signaling pathways.
Ligand-receptor recognition is governed by principles of molecular complementarity, where the shape and chemical properties of the ligand's binding site precisely match those of the receptor. This "lock and key" mechanism ensures high-affinity and selective binding. Key molecular forces mediating these interactions include:
Van der Waals forces: Weak, short-range attractive forces that become significant when molecules are in close proximity and have complementary shapes.
Hydrophobic interactions: Occur when nonpolar regions of the ligand and receptor associate, minimizing their contact with water molecules in the surrounding environment.
Hydrogen bonding: Involves the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another electronegative atom. These interactions are highly dependent on specific distance (optimal range of 2.8-3.2 Å) and geometry requirements (bond angle close to 180 degrees).
Electrostatic interactions (ionic bonds): Strong attractions between oppositely charged groups on the ligand and receptor.
The precise arrangement of amino acid residues within the D2 receptor's binding pocket dictates how this compound establishes these interactions, contributing to its antagonistic profile. The ability of a ligand to induce or stabilize specific conformational states of the receptor upon binding is critical for its functional effect.
Receptor Binding Dynamics and Kinetics
Cellular Pathway Modulation
The antagonism of the dopamine D2 receptor by this compound leads to significant modulation of various intracellular signaling cascades and subsequent cellular responses.
D2 receptors are primarily coupled to Gi/o proteins wikipedia.org. Upon activation by dopamine, these G proteins typically inhibit adenylyl cyclase (AC) activity, leading to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP). Consequently, the activity of protein kinase A (PKA), which is regulated by cAMP, is also reduced. Antagonism by this compound prevents this dopamine-mediated inhibition of AC, thereby modulating the cAMP/PKA pathway.
Beyond the canonical cAMP pathway, D2 receptors also engage in other signaling mechanisms. They can modulate the Akt/GSK3 signaling pathway. D2 receptor activation typically leads to a regulated deactivation of Akt mediated by β-arrestin 2, which in turn can activate GSK-3β. Conversely, D2 receptor activation can also stimulate Akt via receptor tyrosine kinase (RTK) transactivation, enhancing PI3K signaling. This compound, as an antagonist, would disrupt these dopamine-mediated modulations of the Akt/GSK3 pathway. In certain contexts, D2 receptors have also been shown to enhance cellular excitability through Gs-associated mechanisms, dependent on synaptic input and NMDAR activation, which also involves cAMP/PKA signaling. This compound's antagonism would therefore counteract these stimulatory effects.
Table 1: Key Downstream Signaling Cascades Modulated by Dopamine D2 Receptor Antagonism
| Signaling Pathway/Molecule | Typical D2 Receptor Activation Effect | Effect of D2 Receptor Antagonism (by this compound) | References |
| Adenylyl Cyclase (AC) | Inhibition | Modulation/Prevention of Inhibition | |
| Cyclic AMP (cAMP) | Decrease | Increase/Prevention of Decrease | |
| Protein Kinase A (PKA) | Decreased activity | Increase/Prevention of Decreased Activity | |
| Akt/GSK3 Signaling | Deactivation of Akt (via β-arrestin 2) or Activation of Akt (via RTK transactivation) | Disruption of dopamine-mediated modulation | |
| K+ Channels | Activation | Modulation/Prevention of Activation |
The modulation of these signaling cascades by this compound ultimately translates into altered intracellular responses. Signal transduction pathways are crucial for cells to respond to their environment, coordinate activities, and maintain homeostasis. The binding of a ligand to a receptor triggers a series of biochemical reactions that relay and amplify the signal within the cell. This amplification occurs because individual signaling reactions can produce a large number of products, allowing a small number of signal molecules to ultimately activate a very large number of target molecules.
Downstream Signaling Cascades Affected by D2 Receptor Antagonism
Investigation of Potential Off-Target Interactions at a Molecular Level
Understanding potential off-target interactions at a molecular level is critical for characterizing the full pharmacological profile of any compound, including this compound. Off-target interactions occur when a drug binds to unintended receptors or other molecular targets, either in the intended tissue or in other tissues. These interactions can contribute to both beneficial effects and unwanted side effects, and their comprehensive assessment is vital for drug design and development.
Compound Names and PubChem CIDs
Preclinical Investigative Studies of Adr 851: in Vitro and in Vivo Paradigms
In Vitro Pharmacological Characterization
In vitro studies are fundamental for understanding the direct interactions of Adr 851 with its molecular targets at a cellular and biochemical level, providing crucial insights into its potency, selectivity, and mechanism of action as a dopamine (B1211576) D2 receptor antagonist.
Cellular Models for Dopamine Receptor Research
The selection of appropriate cellular models is paramount for the accurate in vitro characterization of compounds targeting dopamine receptors. These models typically involve cell lines engineered to express specific human dopamine receptor subtypes. Commonly utilized cell lines include:
HEK293 cells (Human Embryonic Kidney 293): These cells are frequently used due to their ease of culture, high transfection efficiency, and low endogenous expression of dopamine receptors, allowing for the stable overexpression of specific human dopamine D2 receptor subtypes (e.g., D2L or D2S) frontiersin.orgnih.govmdpi.com. This enables the study of compound interactions with a single, defined receptor target, minimizing confounding effects from other receptor systems.
SH-SY5Y cells (Human Neuroblastoma): While these cells are of neuronal origin and can be differentiated to exhibit dopaminergic phenotypes, their endogenous dopamine receptor expression can be variable mdpi.comstress.clnih.gov. However, they are still valuable for assessing compound effects in a more physiologically relevant neuronal context, especially after differentiation into dopaminergic neurons mdpi.commdpi.com.
LUHMES cells (Lund Human Mesencephalic Stem Cells): These human cell lines can be differentiated into functional dopaminergic neurons, offering a robust and reproducible in vitro model for studying dopaminergic systems and neurotoxicity mdpi.commdpi.com.
N2a mouse neuroblastoma cells: These cells have been explored for developing functional assays to study dopamine and its antagonists by measuring changes in their electric properties researchgate.net.
These cellular models facilitate the investigation of this compound's interaction with dopamine D2 receptors in a controlled environment, allowing for precise measurements of binding affinity and functional activity.
High-Throughput Screening Methodologies for Mechanistic Insights
High-throughput screening (HTS) methodologies play a critical role in drug discovery by enabling the rapid assessment of large compound libraries against specific biological targets mdpi.comnih.govcapes.gov.br. While this compound is already identified, HTS can be employed in various stages of preclinical development to gain deeper mechanistic insights or to identify additional compounds with similar or improved profiles.
In the context of dopamine receptor research, HTS can be used to:
Identify novel D2 receptor antagonists: If this compound were a lead compound, HTS could be used to screen chemically diverse libraries for compounds with similar D2 antagonist activity, potentially leading to new chemical series acs.orgmdpi.com.
Profile off-target activities: HTS can be utilized to screen this compound against a broad panel of other GPCRs, ion channels, and enzymes to identify potential off-target interactions that could contribute to side effects or provide additional therapeutic opportunities acs.org. This helps in establishing the compound's specificity.
Optimize lead compounds: HTS can be integrated into medicinal chemistry efforts to rapidly evaluate structure-activity relationships (SAR) for this compound analogs, guiding the synthesis of compounds with improved potency, selectivity, and pharmacokinetic properties acs.org.
Uncover novel mechanisms: Image-based quantitative HTS can identify compounds that modulate cellular processes, such as autophagy, and have revealed that some dopamine receptor antagonists can induce such effects, suggesting broader mechanistic implications beyond direct receptor blockade nih.gov.
HTS assays are designed for automation, typically using multi-well plates and robotic systems, and often incorporate fluorescent or luminescent readouts for rapid data acquisition frontiersin.orgdiva-portal.org. The data generated from HTS campaigns, including dose-response curves and IC50 values, are crucial for prioritizing compounds for further development and understanding their underlying mechanisms of action nih.gov.
In Vivo Preclinical Models for Mechanistic Elucidation
In vivo preclinical models are essential for translating in vitro findings into a living system, allowing for the assessment of this compound's effects on complex physiological processes, behavior, and its interaction with the dopaminergic system within an intact organism.
Neurochemical and Neurophysiological Assessments in Model Systems
Neurochemical and neurophysiological assessments are critical components of preclinical studies for compounds like ADR-851, especially given its identified role as a 5-HT3 receptor antagonist molnova.com. These assessments aim to understand how the compound influences neuronal function and neurotransmitter systems.
One specific neurophysiological assessment conducted for ADR-851 involved evaluating its analgesic activity. Research findings indicate that neither isomer of ADR-851 nor ADR-882 demonstrated analgesic effects in thermal or mechanical pain tests researchgate.net. This suggests that, despite its classification as having "analgesic activity" molnova.com, these specific preclinical models did not confirm a direct analgesic effect.
Neurochemical assessments typically involve measuring tissue levels of neurotransmitters to approximate neurotransmitter system connectivity and activity nih.gov. For a 5-HT3 receptor antagonist, such studies would investigate its impact on serotonin (B10506) pathways and potentially other neurotransmitter systems modulated by 5-HT3 receptor activity. Neurophysiological assessments often include electrophysiological recordings, such as electrocorticography (ECoG) or evoked potentials, to evaluate neural activity and brain rhythm changes in response to the compound spiedigitallibrary.orgnih.gov. While general methodologies for these assessments are well-established in preclinical research researchgate.netnih.govspiedigitallibrary.orgnih.govnih.goviospress.com, specific detailed findings on ADR-851's direct effects on neurochemical profiles or other neurophysiological parameters (beyond the analgesic testing mentioned) are not extensively detailed in the currently available information.
Table 1: Key Chemical Information for ADR-851
| Property | Value | Source |
| Chemical Name | 7-benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, (S)- | ontosight.ainih.gov |
| CAS Number | 138559-56-5 | molnova.comnih.gov |
| PubChem CID | 130054 | nih.gov |
| Molecular Formula | C14H18ClN3O2 | molnova.comnih.gov |
| Molecular Weight | 295.76 g/mol | nih.gov |
| Pharmacological Activity | 5-HT3 receptor antagonist, antiemetic, analgesic | molnova.com |
Table 2: Summary of Analgesic Assessment for ADR-851
| Compound | Test Type | Result (Analgesic Activity) | Source |
| ADR-851 | Thermal pain test | Not analgesic | researchgate.net |
| ADR-851 | Mechanical pain test | Not analgesic | researchgate.net |
Pharmacodynamic Biomarker Identification in Preclinical Models
Pharmacodynamic (PD) biomarkers are quantifiable biological parameters that serve as indicators of a drug's effect on the body, directly reflecting its mechanism of action and therapeutic activity 360biolabs.comaccelsiors.com. In preclinical studies, PD biomarkers are crucial for providing evidence of target engagement, understanding the rate and magnitude of change over time, and correlating these changes with an individual's genetic makeup or disease characteristics 360biolabs.com. These biomarkers are commonly used to monitor pharmacological responses and can help in determining optimal dosing for subsequent studies 360biolabs.comdrugtargetreview.com.
For a compound like ADR-851, a 5-HT3 receptor antagonist, potential pharmacodynamic biomarkers would typically involve measures related to 5-HT3 receptor occupancy, downstream signaling pathways affected by its antagonism, or physiological responses mediated by these receptors. General methods for analyzing PD biomarkers include techniques such as ELISA, Bio-Plex Luminex, flow cytometry, MSD-ECL, SIMOA, and LC-MS/MS, which can measure levels of proinflammatory cytokines, cell populations, receptor occupancy, and circulating protein and chemical markers 360biolabs.com. Imaging biomarkers, such as dopamine receptor occupancy using PET, are also utilized in neuroscience to assess target engagement drugtargetreview.com.
While the importance of identifying pharmacodynamic biomarkers in preclinical drug development is well-recognized 360biolabs.comaccelsiors.comdrugtargetreview.comnih.govnih.govcioms.chcdc.govcogrx.com, specific data on pharmacodynamic biomarkers identified for ADR-851 are not detailed in the provided search results. Research in this area would typically aim to confirm the compound's interaction with the 5-HT3 receptor in vivo and assess the biological consequences of this interaction.
Advanced Research Paradigms and Future Directions for Adr 851
Structure-Activity Relationship (SAR) and Analog Development
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how changes in the chemical structure of a compound affect its biological activity acs.org. This understanding is critical for optimizing lead compounds like Adr 851.
Benzofuran (B130515) Ring System : Altering substituents on the benzofuran ring or exploring bioisosteric replacements for the ring itself to modulate electronic and steric properties.
Amide Linkage : Modifying the amide bond or its adjacent groups to influence flexibility, hydrogen bonding, or metabolic stability.
Pyrrolidinylmethyl Moiety : Introducing different cyclic or acyclic amines, or varying the substitution pattern on the pyrrolidine (B122466) ring, to optimize interactions with the receptor's binding site.
Stereochemistry : Given that this compound is described as the (S)-isomer ontosight.ainih.gov, further investigation into the activity of its (R)-isomer and other stereoisomers, as hinted by earlier research on S and R isomers researchgate.net, would be crucial for understanding stereospecific interactions and potentially identifying more active or selective forms.
The iterative process of designing, synthesizing, and biologically evaluating these derivatives would generate a comprehensive SAR profile, guiding the development of next-generation 5-HT3 receptor antagonists with enhanced therapeutic properties.
Modulation of Receptor Affinity and Selectivity through Structural Modifications
The modulation of receptor affinity and selectivity is a cornerstone of medicinal chemistry, crucial for developing compounds with improved therapeutic indices and reduced off-target effects. For dopamine (B1211576) D2 receptor antagonists like this compound, structural modifications are systematically explored to fine-tune their interaction with the D2 receptor and enhance selectivity over other dopamine receptor subtypes (D1, D3, D4, D5) and other G-protein coupled receptors (GPCRs) nih.govnih.gov.
While specific detailed structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, general principles of SAR for D2 antagonists involve examining the impact of subtle changes to key structural motifs. These often include the head group containing a tertiary amine, the tail group that extends from this moiety, and the length and orientation of the spacer region connecting them nih.gov. For instance, studies on other D2 receptor antagonists have shown that modifications to phenylpiperazine privileged structures or the incorporation of heterocyclic units can significantly influence efficacy, affinity, and signaling bias nih.gov. Benzofuran-containing compounds have been explored as D2 receptor ligands, though achieving high selectivity can be challenging nih.govnih.gov.
The objective of such modifications is to identify structural features that confer optimal binding affinity to the D2 receptor while minimizing interactions with other receptors, thereby improving the therapeutic window and reducing potential side effects associated with promiscuous receptor activity nih.gov.
Identification of Pharmacophores for D2 Antagonism
The identification of pharmacophores is a critical step in rational drug design, defining the essential steric and electronic features required for a molecule to interact optimally with a specific biological target. For dopamine D2 receptor antagonists, pharmacophore models typically delineate key interaction points within the receptor binding site.
Although a specific pharmacophore model for this compound itself is not detailed in the public domain, general pharmacophore models for D2 receptor antagonists share common features. These models often highlight:
A Cationic Site: This feature, typically a basic nitrogen, forms a salt bridge interaction with a conserved aspartic acid residue (Asp-TM3) in transmembrane helix 3 of the D2 receptor nih.govresearchgate.net.
An Aromatic Ring System: This moiety engages in face-to-edge π-π interactions with hydrophobic residues, often located in transmembrane helix 6 of the receptor nih.govresearchgate.net.
Hydrogen Bond Acceptor/Donor Sites: These sites facilitate hydrogen bonding interactions, commonly with serine residues in transmembrane helix 5 nih.govresearchgate.net.
Computational techniques, including molecular modeling and 3D-pharmacophore modeling, are routinely employed to derive these models from known active compounds and to virtually screen for new chemical entities that fit the pharmacophoric requirements researchgate.netchalcogen.ro. Such models guide the design of novel antagonists by predicting how structural variations might impact binding and activity.
Integration with Omics Technologies for Comprehensive Understanding
The integration of 'omics' technologies provides a holistic view of a compound's biological impact, moving beyond single-target interactions to assess global cellular responses. While specific omics data for this compound are not publicly available, these approaches are invaluable for comprehensively understanding the effects of novel compounds like this compound.
Transcriptomic profiling, typically performed using RNA sequencing or microarrays, measures the expression levels of thousands of genes simultaneously. In the context of this compound, transcriptomic analysis would reveal how the compound alters gene expression patterns within target cells or tissues. This could shed light on:
Pathway Modulation: Identification of signaling pathways up- or down-regulated in response to this compound, beyond its direct D2 receptor antagonism.
Adaptive Responses: Detection of cellular adaptive or compensatory mechanisms triggered by chronic exposure to the compound.
Off-target Effects: Uncovering unexpected transcriptional changes that might indicate secondary pharmacological activities or potential toxicities.
Such profiling would provide insights into the broader cellular machinery affected by this compound, offering a deeper understanding of its therapeutic potential and potential liabilities.
Proteomic analysis involves the large-scale study of proteins, including their expression, modifications, and interactions. For this compound, proteomic investigations would complement transcriptomic data by directly assessing changes at the protein level, which are often more indicative of functional cellular states. This could involve:
Protein Expression Changes: Quantifying alterations in the abundance of specific proteins following this compound treatment.
Post-Translational Modifications: Identifying changes in protein phosphorylation, acetylation, or other modifications that regulate protein activity and signaling.
Protein-Protein Interactions: Mapping changes in protein interaction networks that mediate cellular responses to the compound.
Advanced mass spectrometry techniques are central to quantitative proteomics, enabling the identification and quantification of proteins and their modifications, and mapping these changes onto biological pathways rimuhc.canih.gov. This level of analysis could reveal the direct protein targets and downstream effectors of this compound's action.
Metabolomics is the systematic study of small molecules, or metabolites, within a biological system. Metabolomic investigations in response to this compound would provide a snapshot of the metabolic state of cells or organisms after exposure. This could reveal:
Biochemical Pathway Alterations: Identification of metabolic pathways perturbed by this compound, such as changes in neurotransmitter synthesis, energy metabolism, or lipid profiles.
Biomarker Discovery: Potential identification of metabolic biomarkers that correlate with the compound's efficacy or specific biological responses.
Drug Metabolism Insights: Understanding how the compound itself is metabolized and how this impacts endogenous metabolic networks.
Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used for metabolomic profiling, offering insights into the dynamic biochemical responses to drug candidates researchgate.nettmc.eduicr.ac.uk.
Proteomic Analysis of Cellular Perturbations
Advanced Methodological Approaches
The research and development of compounds like this compound leverage a suite of advanced methodological approaches to accelerate discovery and characterization. Beyond traditional biochemical and cellular assays, these methods enhance the understanding of compound-target interactions and predict in vivo behavior.
Key advanced methodologies include:
Computational Chemistry and Molecular Modeling: This encompasses techniques such as molecular docking, virtual screening, and molecular dynamics simulations. These methods are used to predict how this compound interacts with the D2 receptor at an atomic level, identify potential binding sites, and screen large libraries of compounds for new antagonists nih.govresearchgate.netresearchgate.netchalcogen.rorjptonline.orgbiorxiv.org.
Fragment-Based Drug Discovery (FBDD): Although not specifically mentioned for this compound, FBDD is a powerful approach that starts with small, weakly binding molecular fragments that are then grown or linked to create more potent and selective compounds frontiersin.org. This method could be applied to explore novel chemical spaces around the this compound scaffold.
High-Throughput Screening (HTS) and Quantitative HTS (qHTS): These automated screening platforms allow for the rapid testing of thousands to millions of compounds against a biological target, identifying initial "hits" for further optimization nih.gov.
Biased Ligand Discovery and Characterization: Increasingly, research focuses on identifying "biased" ligands that selectively activate or inhibit specific downstream signaling pathways of a receptor, rather than all pathways equally nih.govnih.govpnas.org. This approach holds promise for developing drugs with improved efficacy and reduced side effects.
Advanced Imaging Techniques: Techniques such as Positron Emission Tomography (PET) imaging with radiolabeled ligands can be used to study receptor occupancy and distribution of compounds like this compound in vivo, providing crucial pharmacokinetic and pharmacodynamic data.
These advanced methodologies collectively contribute to a more efficient and informed drug discovery process, enabling a deeper understanding of compounds like this compound from molecular interactions to systemic effects.
Q & A
Q. How can researchers reconcile conflicting metabolomic and proteomic data for this compound’s mechanism of action?
- Methodological Answer : Integrate multi-omics datasets (e.g., pathway enrichment analysis via KEGG or Reactome). Use machine learning (e.g., random forest) to identify biomarkers and validate hypotheses with targeted assays (e.g., siRNA knockdowns) .
- Example Workflow :
Raw Data → Normalization → Pathway Analysis → Hypothesis Generation → Experimental Validation
- Reference : Cross-validate findings with orthogonal techniques (e.g., Western blotting for proteomics) .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use Bayesian hierarchical models for heterogeneous datasets and report confidence intervals to quantify uncertainty .
- Data Presentation : Include scatter plots with curve-fitting results and residual analysis in supplementary files .
Methodological Best Practices
Q. How to ensure reproducibility in this compound synthesis protocols?
- Guidelines :
- Document reaction conditions (temperature, solvent ratios, catalysts) with exact timings .
- Provide <sup>13</sup>C/<sup>1</sup>H NMR spectra and HPLC chromatograms in supplementary materials .
- Use IUPAC nomenclature and avoid proprietary abbreviations .
Q. What ethical considerations apply to this compound research involving animal models?
- Framework : Follow ARRIVE 2.0 guidelines for reporting animal studies, including sample size justification and humane endpoints. Obtain ethics committee approval and disclose conflicts of interest .
Data Management and Reporting
Q. How to structure supplementary materials for this compound studies to enhance transparency?
- Recommendations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
